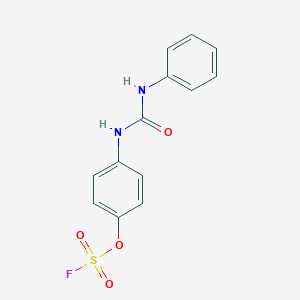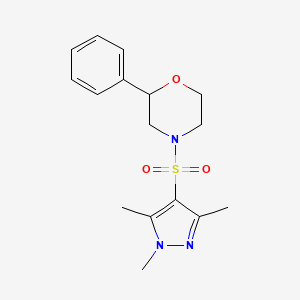
N-(1-cyanocyclobutyl)-1-cyclopentyl-N-methyl-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-1-cyclopentyl-N-methyl-5-oxopyrrolidine-3-carboxamide, commonly known as CCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. CCP belongs to a class of compounds known as cyclohexylpyrrolidines, which are known to have a wide range of biological activities.
作用機序
The mechanism of action of CCP is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to bind to the sigma-1 receptor, which is involved in the regulation of calcium signaling and the release of neurotransmitters. CCP has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CCP has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are known to contribute to the development of a number of diseases. CCP has also been shown to improve cognitive function and memory in animal studies. Additionally, it has been found to have anticonvulsant effects, which may make it useful in the treatment of epilepsy.
実験室実験の利点と制限
One of the main advantages of CCP is its potential therapeutic applications in the treatment of a wide range of diseases. It has also been found to have a relatively low toxicity profile, which makes it a promising candidate for further research. However, CCP is a complex compound that requires specialized equipment and expertise to synthesize and study. This may limit its availability for use in lab experiments.
将来の方向性
There are a number of future directions for research on CCP. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the development of new therapeutic applications for CCP, particularly in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of CCP and its effects on the body.
合成法
CCP is synthesized through a multi-step process, which involves the reaction of 1-cyclopentyl-4-(4-cyanobutyl)piperidine with methyl isocyanate in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure CCP. The synthesis of CCP is a complex process that requires specialized equipment and expertise.
科学的研究の応用
CCP has been the subject of extensive research due to its potential applications in medicine. It has been found to have a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. CCP has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-1-cyclopentyl-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-18(16(11-17)7-4-8-16)15(21)12-9-14(20)19(10-12)13-5-2-3-6-13/h12-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDGDASFQXYGAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC(=O)N(C1)C2CCCC2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2582758.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2582760.png)
![2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2582765.png)
![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2582766.png)

![1-[(4-Sec-butylphenyl)sulfonyl]piperazine](/img/structure/B2582769.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2582772.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2582774.png)


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B2582777.png)
